3-(4-Chloro-3,5-dimethylphenoxy)-7-methoxychromen-4-one
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Overview
Description
3-(4-Chloro-3,5-dimethylphenoxy)-7-methoxychromen-4-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a chromenone core substituted with a chloro-dimethylphenoxy group and a methoxy group, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3,5-dimethylphenoxy)-7-methoxychromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3,5-dimethylphenol and 7-methoxychromen-4-one as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Reaction Mechanism: The phenol group of 4-chloro-3,5-dimethylphenol undergoes nucleophilic substitution with the chromenone derivative, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent product quality and yield.
Optimized Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize efficiency.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3,5-dimethylphenoxy)-7-methoxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Substitution Products: Compounds with new substituents replacing the chloro group.
Scientific Research Applications
3-(4-Chloro-3,5-dimethylphenoxy)-7-methoxychromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3,5-dimethylphenoxy)-7-methoxychromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but different functional groups.
4-Chloro-3,5-dimethylphenoxyacetic Acid: Another compound with a phenoxyacetic acid moiety instead of the chromenone core.
Uniqueness
3-(4-Chloro-3,5-dimethylphenoxy)-7-methoxychromen-4-one stands out due to its unique combination of a chromenone core and specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
3-(4-chloro-3,5-dimethylphenoxy)-7-methoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c1-10-6-13(7-11(2)17(10)19)23-16-9-22-15-8-12(21-3)4-5-14(15)18(16)20/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWOVMKVTXDTEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=COC3=C(C2=O)C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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